molecular formula C11H11N3O2S2 B5964822 N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide

N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B5964822
M. Wt: 281.4 g/mol
InChI Key: BFUHIMQAQBBFEO-UHFFFAOYSA-N
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Description

N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide is a heterocyclic compound that features a thiophene ring and a thiadiazole ring. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

    Thiadiazole derivatives: Compounds containing the thiadiazole ring, often investigated for their medicinal properties.

Uniqueness

N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide is unique due to the combination of the thiophene and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c15-9(7-3-1-5-16-7)12-11-14-13-10(18-11)8-4-2-6-17-8/h2,4,6-7H,1,3,5H2,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUHIMQAQBBFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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